molecular formula C18H19FN2O3S2 B2560456 Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-2-methylpropanoate CAS No. 687562-50-1

Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-2-methylpropanoate

Cat. No. B2560456
CAS RN: 687562-50-1
M. Wt: 394.48
InChI Key: SHGITCQODOMMPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a tetrahydrothieno[3,2-d]pyrimidin-2-yl moiety attached to a 4-fluorophenyl group . Further analysis would require more specific data or computational modeling.


Chemical Reactions Analysis

The reaction mechanisms involving this compound could be quite diverse, depending on the specific conditions and reactants . For instance, it was established that the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .

Scientific Research Applications

Comprehensive Analysis of Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-2-methylpropanoate Applications

The compound “Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-2-methylpropanoate” is a structurally complex molecule that may have various applications in scientific research. Below is a detailed analysis of potential applications across different fields:

Pharmaceutical Research: This compound, due to its structural complexity, could be a candidate for pharmaceutical research. The presence of a thieno[3,2-d]pyrimidin nucleus suggests potential activity in the central nervous system (CNS) or as an antiviral agent. Similar structures have been explored for their biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Future Directions

The future directions for research on this compound could include further exploration of its potential therapeutic applications, as well as the development of new synthetic methods for its preparation . Additionally, more detailed studies on its physical and chemical properties could also be beneficial.

properties

IUPAC Name

ethyl 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S2/c1-4-24-16(23)18(2,3)26-17-20-13-9-10-25-14(13)15(22)21(17)12-7-5-11(19)6-8-12/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGITCQODOMMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-2-methylpropanoate

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